molecular formula C10H3Cl6NO B1263777 neopyrrolomycin B

neopyrrolomycin B

Numéro de catalogue: B1263777
Poids moléculaire: 365.8 g/mol
Clé InChI: NTKHEOJBPXFULD-UHFFFAOYSA-N
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Description

Significance of Microbial Natural Products as Bioactive Molecules

Microorganisms are a prolific source of natural products, which are bioactive molecules that have been instrumental in drug discovery and development. mdpi.comnih.gov These microbial metabolites exhibit a vast structural diversity and have been the origin of numerous therapeutic agents, including antibiotics, anticancer drugs, and immunosuppressants. mdpi.comnih.govresearchgate.net The discovery of penicillin in 1929 marked a turning point, positioning microbial natural products as a cornerstone of drug discovery due to their variability and unique biological activities. mdpi.com In fact, a significant portion of commercially available drugs today are derived from microbial sources. mdpi.com

Natural products from microbes often possess intricate carbon skeletons and a history of interaction with biological systems, making them inherently bioactive. scirp.org The exploration of diverse microbial habitats, including marine environments and endophytic relationships, continues to unveil novel compounds with significant therapeutic potential. mdpi.compeerj.comfrontiersin.org Modern techniques in genomics and synthetic biology are further unlocking the vast, previously untapped biosynthetic capabilities of microorganisms, promising a new era for natural product research. frontiersin.orgnih.govnih.gov

Context of Halogenated Natural Products in Medicinal Chemistry

Halogenated natural products, which contain one or more halogen atoms such as chlorine, bromine, or fluorine, represent an important class of bioactive molecules. nih.gov The incorporation of halogens into a molecule can significantly enhance its pharmacological properties. nih.govresearchgate.net This is evidenced by the fact that approximately one-fourth of all approved chemical drugs are organohalogens. nih.gov

Halogenation can improve a compound's bioactivity, metabolic stability, membrane permeability, and binding affinity to its target. nih.govacs.orgnih.gov For instance, a database survey revealed that halogenation increased the bioactivity of over 70% of the natural products analyzed, with more than half showing at least a twofold enhancement. nih.govacs.org This enhancement is often attributed to the formation of halogen bonds, which are non-covalent interactions between the halogen atom and a biological target. nih.govacs.orgeurekaselect.com Marine organisms are a particularly rich source of halogenated natural products, with over 5,000 examples identified to date. nih.govresearchgate.net

Historical Discovery and Initial Characterization of Neopyrrolomycin B

This compound is a halogenated natural product that was first reported as a new chlorinated phenylpyrrole antibiotic in 1990. wur.nlmicrobiologyresearch.org It is a member of the trichlorophenol class, specifically 3,4,5-trichloro-2-(2,3,4-trichloro-1H-pyrrol-1-yl)phenol. nih.gov This compound is produced by fermentation of a Streptomyces species. wur.nlnih.govnih.gov

The initial characterization of this compound, along with its related compounds Neopyrrolomycin C and D, revealed potent antibacterial activity, particularly against Gram-positive pathogens. nih.govacs.org These compounds exhibited Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL against several resistant bacterial strains. nih.govacs.org The structure of this compound was elucidated using X-ray crystallography, providing a detailed understanding of its three-dimensional conformation. nih.govnih.govacs.org

Table 1: Key Data for this compound

Property Value
IUPAC Name 3,4,5-trichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol nih.gov
Molecular Formula C10H3Cl6NO nih.gov
Producing Organism Streptomyces sp. nih.govnih.gov
Key Bioactivity Antibacterial against Gram-positive pathogens nih.gov

Propriétés

Formule moléculaire

C10H3Cl6NO

Poids moléculaire

365.8 g/mol

Nom IUPAC

3,4,5-trichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol

InChI

InChI=1S/C10H3Cl6NO/c11-3-1-5(18)9(8(15)6(3)13)17-2-4(12)7(14)10(17)16/h1-2,18H

Clé InChI

NTKHEOJBPXFULD-UHFFFAOYSA-N

SMILES canonique

C1=C(C(=C(C(=C1Cl)Cl)Cl)N2C=C(C(=C2Cl)Cl)Cl)O

Synonymes

neopyrrolomycin B

Origine du produit

United States

Isolation and Structural Elucidation of Neopyrrolomycin B

Origin and Isolation from Producer Organisms

Neopyrrolomycin B is a secondary metabolite produced by certain species of Streptomyces, a genus of bacteria known for its prolific production of antibiotics and other bioactive compounds. wikipedia.orgnih.gov The isolation of this compound involves a multi-step process that begins with the cultivation of the producer organism and concludes with the purification of the target compound.

Cultivation and Fermentation Strategies for Streptomyces Species

The production of this compound relies on the successful cultivation of the producing Streptomyces strain. ebi.ac.uknih.gov These filamentous bacteria are typically grown in a nutrient-rich environment to encourage the production of secondary metabolites. sid.ir

Cultivation Conditions:

Media: Various media can be used for the growth of Streptomyces, with the specific composition influencing the production of antibiotics. sid.ir Common components include a carbon source like glucose and a nitrogen source such as L-glutamic acid. exodocientifica.com.br

Temperature: Most Streptomyces species are cultivated at a temperature of around 30°C for optimal growth and metabolite production. actinobase.org

Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for growth. sid.ir In liquid cultures, this is typically achieved through shaking incubation. actinobase.org

pH: The pH of the culture medium is another critical factor that can affect antibiotic synthesis. sid.ir

The production of bioactive compounds like this compound often begins during the stationary phase of bacterial growth. neptjournal.com Fermentation is carried out for a specific duration, which can range from several days, to maximize the yield of the desired metabolite. actinobase.orgneptjournal.com

Chromatographic Purification and Isolation Methodologies

Following fermentation, the crude extract containing this compound is subjected to a series of purification steps to isolate the pure compound. nih.govfigshare.com Chromatographic techniques are central to this process, separating the target molecule from a complex mixture of other metabolites. chromatographyonline.comnih.gov

The typical purification process involves:

Extraction: The fermentation broth is commonly extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous culture medium. nih.govacs.org

Column Chromatography: The crude extract is then often subjected to column chromatography. nih.govfigshare.com Silica gel is a common stationary phase used in this step. acs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, RP-HPLC is frequently employed. nih.govacs.org This technique separates compounds based on their hydrophobicity, yielding highly pure this compound. acs.org

The purity of the isolated fractions is monitored throughout the process using techniques like thin-layer chromatography (TLC) and analytical HPLC. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Structural Characterization

Once isolated, the precise chemical structure and absolute configuration of this compound are determined using advanced analytical methods. nih.govfigshare.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. nih.govfigshare.com Both ¹H and ¹³C NMR are used to identify the connectivity of atoms within the this compound molecule. acs.org

The ¹H NMR spectrum of this compound reveals signals in the aromatic region, corresponding to the protons on the pyrrole and phenol rings. acs.org The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. acs.org Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, helping to piece together the complete structure. acs.org

Table 1: NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
H-2' 7.15 (s) 117.5
H-5' 6.87 (s) 120.1
C-2 - 122.8
C-3 - 124.5
C-4 - 136.4
C-5 - 155.9
C-6 - 110.1

This interactive table provides a summary of the key NMR data used in the structural elucidation of this compound.

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy provides the planar structure of this compound, X-ray crystallography is employed to determine its three-dimensional arrangement and absolute configuration. nih.govnih.govfigshare.com This technique requires the formation of a single crystal of the compound. acs.org

For this compound, suitable crystals were obtained by dissolving the compound in methylene chloride and adding toluene. acs.org The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of the atomic coordinates. acs.org The crystallographic data for this compound revealed that the two rings (pyrrole and benzene) are perpendicular to each other. acs.org This analysis also established the absolute configuration of the molecule. acs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Glucose
L-Glutamic acid
Ethyl acetate
Toluene

Biosynthetic Pathway Investigations of Neopyrrolomycin B

Identification of Biosynthetic Gene Clusters in Microbial Producers

The biosynthesis of secondary metabolites like neopyrrolomycin B is orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). The identification of the BGC is the foundational step in elucidating the complete biosynthetic pathway.

Research into the pyrrolomycins led to the successful cloning and characterization of the biosynthetic gene clusters from two producing organisms: Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065. nih.gov Sequencing of approximately 56 kilobases of DNA from A. vitaminophilum unveiled 35 open reading frames (ORFs). nih.gov A subsequent analysis of about 26 kb of DNA from Streptomyces sp. strain UC 11065 revealed 17 ORFs, with 15 showing high similarity and nearly identical organization to those in the A. vitaminophilum cluster. nih.gov

The identity of the cloned locus from Streptomyces sp. strain UC 11065 as the pyrrolomycin BGC was confirmed through genetic manipulation. Single-crossover gene disruption experiments targeting two different genes within the cluster resulted in the abolishment of pyrrolomycin production in both instances. nih.gov This functional validation provided conclusive evidence that the identified genes are essential for pyrrolomycin biosynthesis. nih.gov

Bioinformatic analysis of the sequenced ORFs revealed a significant similarity to the biosynthetic gene cluster for pyoluteorin, another structurally related chlorinated pyrrole antibiotic. nih.govresearchgate.netnih.gov This homology suggests a conserved evolutionary origin and a similar biosynthetic logic for constructing the core scaffold of these molecules. The identification of these clusters provides a genetic blueprint for understanding and manipulating pyrrolomycin production.

In broader studies, computational tools like antiSMASH are routinely used to mine microbial genomes for BGCs. researchgate.netresearchgate.netunl.ptu-tokyo.ac.jp For instance, analysis of various Streptomyces species has revealed numerous BGCs, some of which are linked to the production of known compounds, including neopyrrolomycin C, a related metabolite. researchgate.net

Methodologies for Elucidating Biosynthetic Pathways of Pyrrole-Containing Natural Products

A variety of powerful techniques are employed to unravel the complex enzymatic steps involved in the biosynthesis of natural products. For pyrrole-containing compounds, these methodologies range from isotopic labeling to genetic and enzymatic studies.

Stable isotope labeling is a fundamental technique used to trace the metabolic origins of atoms within a natural product. In this method, potential precursor molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) are fed to the producing organism. The resulting natural product is then isolated, and the position and extent of isotope incorporation are determined, typically using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This approach has been instrumental in deciphering the biosynthesis of numerous pyrrole-containing compounds. For example, feeding studies confirmed that the amino acid L-tryptophan is the primary precursor for the antibiotic pyrrolnitrin. nih.govmdpi.com Similarly, the biosynthesis of the pyrrolylpolyene rumbrin was elucidated using feeding studies with [¹⁵N]-proline, which confirmed that proline is the precursor to the pyrrole moiety. frontiersin.org In the case of the antibiotic pyoluteorin, isotope labeling studies demonstrated that the dichloropyrrole portion of the molecule is derived from proline. researchgate.net These experiments provide definitive evidence of the building blocks used by the biosynthetic machinery.

Once a BGC has been identified, genetic manipulation is a powerful tool to assign functions to the individual genes within the cluster. Techniques such as gene knockout, where a specific gene is inactivated or deleted, are used to observe the effect on the production of the final metabolite. If the production of the compound is abolished or a biosynthetic intermediate accumulates, it provides strong evidence for the gene's role in the pathway. For instance, the function of genes in the pyoluteorin (plt) and pyrrolomycin (pyl) clusters was confirmed by creating insertion mutations that abolished antibiotic production. nih.govresearchgate.net

Heterologous expression is another key genetic approach. This involves transferring the entire BGC from its native, often slow-growing or genetically intractable producer, into a well-characterized and easily manipulated host organism, such as Escherichia coli or Streptomyces coelicolor. nih.gov Successful production of the natural product in the heterologous host confirms that the cloned gene cluster is complete and sufficient for biosynthesis. This technique was used to express the pyrrolnitrin gene cluster in E. coli. frontiersin.org

These genetic tools not only elucidate natural pathways but also enable pathway engineering and combinatorial biosynthesis, where genes or domains are swapped or modified to produce novel "unnatural" natural products. tandfonline.com

To understand the precise chemical transformations occurring in a biosynthetic pathway, individual enzymes encoded by the BGC are produced in a pure, active form and characterized in vitro. This typically involves overexpressing the gene in a host like E. coli, purifying the recombinant protein, and then supplying it with its predicted substrate to assay its catalytic activity.

The biosynthesis of pyrrole rings often involves flavin-dependent enzymes. For example, in pyrrolnitrin biosynthesis, two distinct flavin-dependent halogenases, PrnA and PrnC, are involved. nih.govfrontiersin.orgnih.gov PrnA catalyzes the initial chlorination of L-tryptophan, while PrnC performs a second chlorination on a later pyrrole-containing intermediate. nih.govfrontiersin.orgnih.gov Similarly, the pyoluteorin pathway utilizes the halogenase PltA to dichlorinate a carrier protein-bound pyrrole intermediate. wikipedia.orgnih.gov The activity of these enzymes is typically confirmed by incubating the purified enzyme with its substrate, the cofactor FADH₂, and a halide source (e.g., Cl⁻), and then analyzing the products by methods like HPLC and mass spectrometry. mdpi.comrsc.org This detailed enzymatic analysis provides a mechanistic understanding of each biosynthetic step.

Genetic Manipulation and Pathway Engineering Approaches

Proposed Biosynthetic Cascade for the this compound Scaffold

Based on the identified gene cluster and by drawing parallels with closely related, well-studied pathways like those of pyoluteorin and pyrrolnitrin, a biosynthetic pathway for the this compound scaffold can be proposed. The molecule consists of two key building blocks: a dichlorinated pyrrole ring and a chlorinated phenyl group.

The biosynthesis of the dichloropyrrole moiety is proposed to begin with the amino acid L-proline. This is consistent with the pyoluteorin pathway, which shares significant genetic homology with the pyrrolomycin cluster. nih.govresearchgate.netwikipedia.org The proposed sequence involves:

Activation and Thioesterification: L-proline is activated by an adenylation (A) domain and tethered as a thioester to a peptidyl carrier protein (PCP), forming prolyl-S-PCP. wikipedia.orgnih.gov

Oxidation: A flavin-dependent oxidase (dehydrogenase), homologous to PltE in the pyoluteorin pathway, catalyzes a four-electron oxidation of the prolyl ring to form a pyrrolyl-S-PCP intermediate. wikipedia.orgacs.org

Halogenation: A flavin-dependent halogenase, encoded within the neopyrrolomycin BGC, then catalyzes the dichlorination of the carrier protein-bound pyrrole ring. wikipedia.orgrsc.org

The formation of the chlorophenol moiety is likely derived from a separate branch of the pathway, possibly involving polyketide synthase (PKS) machinery, which assembles a phenyl precursor from simple acyl-CoA units like malonyl-CoA. nih.govwikipedia.org The pyrrolnitrin pathway provides a compelling model where the phenyl group originates from the shikimate pathway precursor, tryptophan. nih.govmdpi.comresearchgate.net In this pathway, the tryptophan molecule undergoes significant rearrangement and chlorination. nih.govresearchgate.net For this compound, after the formation of the phenyl group, a dedicated halogenase would catalyze its chlorination. The final step in the scaffold assembly would be the coupling of the dichloropyrrole unit to the chlorophenol moiety, a reaction likely catalyzed by a condensing enzyme within the hybrid NRPS-PKS system.

Mechanism of Halogenation by Halogenase Enzymes

The intricate molecular architecture of this compound, a halogenated phenylpyrrole antibiotic, is assembled through a series of enzymatic reactions, with the installation of chlorine atoms being a critical step for its biological activity. This crucial halogenation is catalyzed by a family of enzymes known as flavin-dependent halogenases (FDHs). These enzymes facilitate the site-selective chlorination of aromatic precursors, a key transformation in the biosynthesis of numerous natural products. tandfonline.comacs.org The biosynthetic gene cluster of the closely related pyrrolomycins, produced by Actinosporangium vitaminophilum, harbors several genes encoding putative halogenases, namely pyr11, pyr16, and pyr17. nih.gov While Pyr11 appears to lack the conserved motifs typical of functional flavin-dependent halogenases, Pyr16 and Pyr17 are believed to be responsible for the chlorination of the phenolic moiety of the pyrrolomycin scaffold. nih.gov Another halogenase, Pyr29, which is a homolog of PltA, is proposed to catalyze the dichlorination of the pyrrole ring. nih.gov

The mechanism of halogenation by these flavin-dependent enzymes is a fascinating example of enzymatic C-H bond activation. tandfonline.com It is a multi-step process that relies on the versatile chemistry of the flavin adenine dinucleotide (FAD) cofactor. tandfonline.comresearchgate.net

The catalytic cycle commences with the reduction of the oxidized FAD cofactor to its reduced form, FADH₂, by a partner flavin reductase, which consumes NADH. frontiersin.orgchemrxiv.org This FADH₂ then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. tandfonline.comresearchgate.net In a typical monooxygenase reaction, this intermediate would proceed to hydroxylate the substrate. However, in halogenases, the presence of a halide ion, in this case, chloride (Cl⁻), intercepts this intermediate. tandfonline.comresearchgate.net The chloride ion attacks the distal oxygen of the C4a-hydroperoxyflavin, leading to the formation of hypohalous acid (HOCl) and the regeneration of the oxidized FAD cofactor in its C4a-hydroxyflavin form, which then dehydrates to FAD. chemrxiv.orgacs.org

The highly electrophilic HOCl, generated within the confines of the enzyme's active site, is the key halogenating agent. chemrxiv.orgacs.org The enzyme's architecture plays a crucial role in protecting the cell from this reactive species and in directing it towards the specific carbon atom of the substrate to be halogenated. acs.org A critical component of this control is a conserved lysine residue within the active site. acs.orgresearchgate.net One proposed mechanism suggests that this lysine residue forms a hydrogen bond with the HOCl, positioning it optimally for an electrophilic attack on the electron-rich aromatic ring of the substrate. acs.orgresearchgate.net An alternative hypothesis posits that the lysine residue reacts with HOCl to form a transient lysine-chloramine intermediate (Lys-NH-Cl), which then serves as the direct chlorinating agent. nih.gov

Regardless of the precise nature of the chlorinating species, the subsequent step involves the electrophilic aromatic substitution on the substrate. The electron-rich aromatic ring of the neopyrrolomycin precursor attacks the electrophilic chlorine atom, forming a Wheland intermediate, a resonance-stabilized carbocation. tandfonline.com A conserved glutamate residue in the active site is then proposed to act as a general base, abstracting a proton from the Wheland intermediate to restore aromaticity and yield the final chlorinated product. tandfonline.com

This intricate and highly regulated mechanism ensures the regioselective halogenation of the neopyrrolomycin scaffold, a feature that is often challenging to achieve through traditional synthetic chemistry. The presence of multiple halogenase genes in the biosynthetic cluster suggests a series of sequential chlorination events, ultimately leading to the specific polychlorinated structure of this compound. nih.gov

Table of Identified Halogenase Genes in the Pyrrolomycin Biosynthetic Gene Cluster

GenePutative FunctionHomologyNotes
Pyr11 Putative halogenasePyrDLacks characteristic flavin-dependent halogenase motifs; likely non-functional as a halogenase. nih.gov
Pyr16 Flavin-dependent halogenaseHalogenase AProposed to be involved in the chlorination of the dichlorophenol moiety. nih.gov
Pyr17 Flavin-dependent halogenaseHalogenase BAlso proposed to be involved in the chlorination of the dichlorophenol moiety. nih.gov
Pyr29 Flavin-dependent halogenasePltABelieved to catalyze the formation of the 4,5-dichloropyrrole moiety. nih.gov

Total Synthesis and Synthetic Methodologies for Neopyrrolomycin B and Its Analogs

Strategic Approaches to the Total Synthesis of Neopyrrolomycin B

The total synthesis of a complex natural product like this compound requires a carefully devised strategic plan. This plan typically involves a retrosynthetic analysis to deconstruct the molecule into simpler, readily available starting materials and the development of highly selective reactions to control the stereochemistry of the final product.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into a series of progressively simpler precursors. slideshare.netwikipedia.orgub.eduyoutube.com This process continues until commercially available or easily synthesized starting materials are identified. wikipedia.org For this compound, a plausible retrosynthetic analysis would involve disconnecting the molecule at key positions to yield manageable fragments that can be synthesized independently and then coupled together in a convergent manner.

Table 1: Plausible Retrosynthetic Disconnections for this compound

Disconnection PointResulting FragmentsPotential Forward Synthetic Reaction
Amide BondDichlorinated pyrrole carboxylic acid and polyketide amineAmide coupling
C-C bond in polyketide chainSmaller carbonyl and enolate precursorsAldol reaction
Pyrrole ringAcyclic precursorsPaal-Knorr synthesis or similar

A critical challenge in the synthesis of this compound is the precise control of its multiple stereocenters. Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. slideshare.net Achieving high levels of stereocontrol is essential for obtaining the biologically active isomer of the natural product. researchgate.net

Key stereoselective transformations that would be instrumental in a total synthesis of this compound include:

Asymmetric Aldol Reactions: These reactions are powerful tools for the construction of carbon-carbon bonds with concomitant control of stereochemistry. williams.edu Chiral auxiliaries, catalysts, or reagents can be employed to induce facial selectivity in the enolate and/or the aldehyde, leading to the desired diastereomer. williams.eduuwindsor.camdpi.com

Stereoselective Reductions: The reduction of ketone functionalities to secondary alcohols must be performed with high stereoselectivity. This can be achieved using substrate-controlled reductions, where the existing chirality in the molecule directs the approach of the reducing agent, or by using chiral reducing agents.

Enantioselective Allylation/Crotylation: The introduction of allyl or crotyl groups can be accomplished with high enantioselectivity using chiral reagents or catalysts, establishing key stereocenters in the polyketide chain.

The development and application of these and other stereoselective methods are paramount to the successful total synthesis of this compound. beilstein-journals.orgscielo.br

Retrosynthetic Analysis and Fragment Assembly Strategies

Chemoenzymatic and Asymmetric Synthetic Routes

Asymmetric synthesis, which encompasses any synthetic method that produces a chiral product from an achiral or racemic precursor with unequal amounts of stereoisomers, is fundamental to the synthesis of this compound. uwindsor.canumberanalytics.comslideshare.netfrontiersin.orgthermofisher.com This can be achieved through the use of chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, or chiral reagents. numberanalytics.comub.edu The goal is to create the desired enantiomer in high excess, as different enantiomers of a chiral drug can have vastly different biological activities. slideshare.net

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantages for this compound Synthesis
Chemoenzymatic Synthesis Utilizes enzymes as catalysts. beilstein-journals.orgHigh stereoselectivity and regioselectivity, mild reaction conditions, environmentally friendly. nih.govgoogle.com
Asymmetric Catalysis Employs small amounts of a chiral catalyst to generate large quantities of a chiral product. numberanalytics.comub.eduHigh efficiency, atom economy, and enantioselectivity. numberanalytics.com
Chiral Auxiliary-Based Synthesis A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. slideshare.netReliable and predictable stereochemical outcomes. slideshare.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding its structure-activity relationship (SAR) and for potentially developing new therapeutic agents with improved properties. researchgate.netresearchgate.netnih.gov

The design of this compound analogs is guided by principles aimed at exploring the chemical space around the natural product scaffold. nih.govnih.gov Key strategies for structural diversification include:

Modification of the Pyrrole Ring: The chlorine substituents on the pyrrole ring are likely important for activity. Analogs with different halogen atoms (e.g., bromine, fluorine) or with non-halogen substituents could be synthesized to probe the electronic and steric requirements at these positions.

Alteration of the Polyketide Chain: The length and substitution pattern of the polyketide side chain can be varied. This includes changing the stereochemistry of the hydroxyl and methyl groups, as well as introducing or removing functional groups.

Modification of the Amide Linker: The amide bond provides a point of connection that can be replaced with other functional groups, such as esters or reversed amides, to investigate the importance of this linkage for the molecule's conformation and biological activity.

Simplification of the Scaffold: Creating simplified analogs that retain the key pharmacophoric elements can lead to molecules that are easier to synthesize and may have better pharmacokinetic properties. nih.gov

These design principles allow for a systematic exploration of how structural changes impact the biological profile of this compound. researchgate.net

The synthesis of modified this compound scaffolds often leverages the same synthetic strategies developed for the total synthesis of the natural product itself. mdpi.comfrontiersin.orgrsc.orgresearchgate.netnih.gov A modular synthetic route is particularly advantageous as it allows for the late-stage introduction of diversity. nih.gov For instance, a library of different pyrrole carboxylic acids can be synthesized and coupled to a common polyketide amine fragment to generate a range of analogs with modifications in the pyrrole moiety.

Similarly, the synthesis of the polyketide fragment can be adapted to introduce variations. For example, using different starting materials or stereoselective reagents in the aldol and reduction steps can lead to analogs with altered stereochemistry or substitution patterns. Techniques like cross-coupling reactions can be employed to attach different side chains or functional groups to the main scaffold. organic-chemistry.org The development of flexible and efficient synthetic methodologies is key to generating a diverse set of this compound analogs for biological screening. researchgate.netmolaid.com

Molecular Mechanism of Action of Neopyrrolomycin B

Identification of Molecular Targets within Bacterial Pathogens

The precise molecular target for neopyrrolomycin B within bacterial pathogens has not been definitively established. The broader class of pyrrolomycin antibiotics, potent natural products derived from Streptomyces species, demonstrates significant activity, particularly against Gram-positive bacteria. asm.orgnih.gov Research into related compounds has suggested various potential mechanisms. For instance, the antibacterial action of pentabromopseudilin, another pyrrole-containing antibiotic, is thought to arise from its ability to interfere with the synthesis of macromolecules, possibly by binding to target proteins. mdpi.com However, studies focused on identifying a specific target for pyrrolomycins through the selection of resistant mutants found that resistance mechanisms were associated with reduced compound penetration rather than modifications to a specific target enzyme or protein. asm.orgnih.gov

Currently, there is no direct evidence in the scientific literature detailing a specific interaction between this compound and ribosomal RNA (rRNA) or other ribosomal components. Many well-known classes of antibiotics function by binding to the bacterial ribosome, a complex composed of rRNA and proteins, which is responsible for protein synthesis. nih.gov These antibiotics can bind to either the small (30S) or large (50S) ribosomal subunits. oregonstate.educationlumenlearning.com For example, aminoglycosides and tetracyclines bind to the 30S subunit, interfering with the decoding of mRNA or blocking the attachment of transfer RNA (tRNA), respectively. libretexts.org Other antibiotics, such as macrolides, lincosamides, and chloramphenicol, target the 50S subunit, often obstructing the nascent peptide exit tunnel or inhibiting the formation of peptide bonds at the peptidyl transferase center. microbenotes.commdpi.com While these interactions are well-documented for other antibiotic classes, a similar mechanism has not been demonstrated for this compound.

While the user's outline requests information on protein synthesis inhibition, the primary mechanism of action for the pyrrolomycin class appears to be the disruption of cellular energy production, which would subsequently inhibit all energy-dependent processes, including protein synthesis. asm.orgnih.gov Research on pyrrolomycins C and D has demonstrated that they are highly potent protonophores, acting as membrane-depolarizing agents. asm.orgnih.gov

This mechanism involves shuttling protons across the bacterial cytoplasmic membrane, which dissipates the proton motive force. The proton gradient across the membrane is essential for generating ATP through oxidative phosphorylation. asm.org By uncoupling this process, pyrrolomycins effectively shut down the cell's primary energy production pathway. Protein synthesis is one of the most energy-intensive processes in a bacterial cell. Therefore, the collapse of the proton gradient and the resulting depletion of ATP would lead to a rapid and profound secondary inhibition of the protein synthesis machinery. asm.orgnih.gov This indirect pathway stands in contrast to antibiotics that directly bind to and inhibit the ribosome. libretexts.org

Interaction with Ribosomal RNA and Ribosomal Components

Cellular Responses and Effects on Bacterial Physiology

The primary effect of pyrrolomycins on bacterial physiology stems from their activity as protonophores, which triggers a cascade of cellular responses. asm.orgnih.gov The most immediate effect is the depolarization of the cytoplasmic membrane as the proton gradient is disrupted. nih.gov This uncoupling of oxidative phosphorylation starves the cell of ATP, the main energy currency required for most cellular functions. asm.org

This severe energy stress leads to a halt in growth and, at sufficient concentrations, cell death. ontosight.ai Microscopic imaging of bacteria exposed to pyrrolomycins has revealed significant morphological changes. In an Escherichia coli mutant lacking key efflux pumps, exposure led to the formation of blebs on the cell wall, often observed at the site of cell division. asm.orgnih.gov This indicates that the integrity of the cell envelope is compromised. Furthermore, bacterial resistance to pyrrolomycins appears to be linked to preventing the compound from reaching its site of action at the cell membrane, primarily through the action of efflux pumps that expel the antibiotic from the cell. asm.orgnih.gov

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural identity of neopyrrolomycin B?

this compound’s structure should be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For example, 2D NMR (e.g., COSY, HSQC, HMBC) resolves connectivity in complex pyrrole-derived scaffolds . Purity should be confirmed via HPLC-UV/Vis or LC-MS, with chromatographic conditions optimized to separate closely related analogs (e.g., gradient elution with C18 columns) .

Q. How can researchers ensure reproducibility in the isolation of this compound from natural sources?

Standardize extraction protocols by documenting solvent systems (e.g., ethyl acetate vs. methanol), temperature, and pH conditions. Include batch-to-batch variability assessments using quantitative metrics (e.g., yield ± SD across three independent isolations). Cross-validate findings with orthogonal techniques, such as bioactivity-guided fractionation paired with LC-MS dereplication to avoid misidentification .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., amphotericin B for fungi) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to calculate selectivity indices. Triplicate experiments with statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay-specific variables (e.g., bacterial strain variability, compound solubility). Address this by:

  • Replicating experiments under identical conditions (e.g., pH, inoculum size) .
  • Employing orthogonal assays (e.g., time-kill kinetics, membrane permeability studies) to confirm target engagement .
  • Conducting proteomic or transcriptomic profiling to identify differentially expressed pathways . Document methodological discrepancies in supplementary materials to enable cross-study comparisons .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Use design of experiments (DoE) to screen reaction parameters (e.g., catalysts, temperature, solvent polarity). Prioritize modular synthetic routes (e.g., Buchwald-Hartwig amination for pyrrole functionalization) and characterize intermediates via X-ray crystallography to confirm regioselectivity . Computational tools (e.g., DFT calculations) can predict thermodynamic feasibility of proposed pathways .

Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Validate in vitro absorption/distribution models (e.g., Caco-2 permeability) against in vivo plasma concentration-time profiles.
  • Adjust for species-specific metabolic differences (e.g., cytochrome P450 isoforms in rodents vs. humans) using microsomal stability assays .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile data gaps .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?

Fit dose-response curves using nonlinear regression (e.g., Hill equation) and report IC₅₀/EC₅₀ values with 95% confidence intervals. Use Grubbs’ test to identify outliers in triplicate datasets. For high-throughput screens, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can researchers enhance the rigor of in vivo efficacy studies for this compound?

Follow ARRIVE 2.0 guidelines for animal studies:

  • Predefine primary endpoints (e.g., bacterial load reduction) and power calculations for sample size .
  • Include sham-treated controls and blinded outcome assessments.
  • Report raw data in open-access repositories (e.g., Figshare) to enable meta-analyses .

Q. What criteria should guide the selection of this compound analogs for preclinical development?

Prioritize analogs with:

  • ≥10-fold selectivity over mammalian cells.
  • LogP ≤5 to ensure solubility.
  • Metabolic stability in liver microsomes (t₁/₂ >30 min). Use scaffold-hopping strategies to mitigate toxicity while retaining core pharmacophores .

Data Interpretation and Reporting

Q. How should conflicting bioactivity data from different research groups be addressed in publications?

Acknowledge limitations (e.g., batch variability, assay conditions) in the Discussion section. Propose a consensus protocol for future studies, such as standardized MIC testing parameters or shared reference strains . Use systematic reviews to contextualize findings within existing literature .

Q. What metadata is essential for replicating this compound’s chromatographic purification?

Report column specifications (e.g., particle size, pore size), mobile phase composition (v/v%), and retention times relative to internal standards. Include UV/Vis spectra and MS fragmentation patterns in supplementary materials .

Q. How can researchers validate target specificity in this compound’s mode of action studies?

Employ CRISPR-Cas9 knockouts of putative targets (e.g., bacterial efflux pumps) and assess resistance development. Cross-validate with fluorescent probe displacement assays or surface plasmon resonance (SPR) for binding affinity quantification .

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.